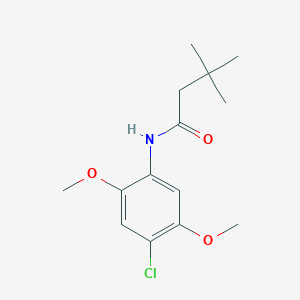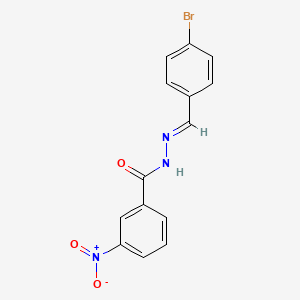![molecular formula C16H20N4O2 B5550735 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, closely related to 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, involves innovative methods such as Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources (Rao et al., 2017). Another approach employs Ga(OTf)3-promoted synthesis from ethyl α-benzotriazolyl-α-morpholinoacetate (Yang et al., 2015), indicating the versatility and broad scope of methods available for synthesizing these compounds.
Molecular Structure Analysis
Studies on the molecular structure of related compounds reveal complex interactions and conformations. For instance, the X-ray crystal structure determination provides insights into the spatial arrangement and conformation of molecules, enhancing the understanding of their reactivity and properties (Koshetova et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving imidazo[1,2-a]pyridine derivatives showcase their reactivity and potential for further functionalization. For example, the one-pot synthesis techniques demonstrate the formation of novel compounds with potential applications as fluorescent probes (Shao et al., 2011), highlighting the diverse chemical reactivity of these molecules.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as crystalline structure and conformation, are critical for understanding their behavior in different environments. The detailed structural analysis through X-ray crystallography (Ganapathy et al., 2015) provides a foundation for exploring their physical characteristics and interactions.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with various reagents, are essential for their application in synthetic chemistry and potential use in various industries. Studies focusing on the carbonylation approach and activation of Csp2-H and Csp3-H bonds offer insights into novel synthetic routes and mechanisms (Lei et al., 2016), further expanding the utility of these compounds.
科学的研究の応用
Catalytic Applications in Organic Synthesis
Recent studies have focused on the utility of imidazole and pyridine derivatives, including 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, in catalyzing C-N bond-forming reactions. These reactions are fundamental in the synthesis of various organic compounds, demonstrating the importance of such derivatives in recyclable copper catalyst systems for aryl halides and arylboronic acids reactions (Kantam et al., 2013). These advancements in catalyst development are crucial for the commercial exploitation of more sustainable and efficient synthetic routes.
Development of Optical Sensors
Pyridine and imidazole moieties, as found in 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, are integral in the design of optical sensors. These compounds, owing to their structural properties, have been explored for their potential in creating sensitive and selective sensing materials. The research emphasizes the role of pyrimidine derivatives, including those related to the mentioned compound, in developing exquisite sensing materials for detecting various chemical entities (Jindal & Kaur, 2021).
Contributions to Medicinal Chemistry
The imidazole scaffold, as part of the 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine structure, is known for its biological activity, especially as selective inhibitors for certain enzymes and receptors. This is exemplified in the development of p38α MAP kinase inhibitors, which play a crucial role in modulating inflammatory responses and have potential therapeutic applications in treating diseases associated with inflammation (Scior et al., 2011).
Environmental Impact and Degradation
The environmental persistence and fate of chemical compounds, including those related to 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, are of significant concern. Research into the degradation pathways and environmental behavior of such compounds is vital for understanding their long-term impact on ecosystems and human health. This includes studies on how these compounds interact with natural processes and the potential formation of by-products through reactions with environmental agents (Zamora & Hidalgo, 2015).
Drug Discovery and Development
The complex structure of 2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine serves as a model for designing new drugs with potential applications in treating various diseases. The imidazole and pyridine components are particularly interesting for drug discovery efforts due to their pharmacological properties, serving as a basis for creating compounds with desired biological activities (Sanapalli et al., 2022).
作用機序
While the specific mechanism of action for “2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine” is not explicitly mentioned in the search results, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
(2-ethoxypyridin-3-yl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-15-13(4-3-7-19-15)16(21)20-10-5-12(6-11-20)14-17-8-9-18-14/h3-4,7-9,12H,2,5-6,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVHQPULRODTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)